Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate
Description
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is a cyclopentane-based ester featuring a 3-nitrophenyl substituent. Nitro groups are known for their electron-withdrawing effects, which influence reactivity, stability, and intermolecular interactions compared to other substituents like halogens or amines .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-18-12(15)13(7-2-3-8-13)10-5-4-6-11(9-10)14(16)17/h4-6,9H,2-3,7-8H2,1H3 |
InChI Key |
JTYICORSNLXBBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(3-nitrophenyl)cyclopentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
similar compounds are often produced using large-scale esterification processes, which involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(3-Aminophenyl)cyclopentane-1-carboxylate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 1-(3-Nitrophenyl)cyclopentane-1-carboxylic acid.
Scientific Research Applications
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid .
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural differences and molecular properties of analogs:
Key Observations :
- Steric Effects: Bulky substituents (e.g., bromophenylsulfonyl ) may hinder reaction kinetics compared to smaller groups like cyanomethyl .
Reactivity Trends :
Physicochemical Properties
Notes:
- The nitro derivative is expected to have higher polarity (lower LogP) than halogenated analogs due to the nitro group’s polar nature.
- LCMS data from and suggest that bulkier substituents (e.g., difluorophenyl with aminoethoxy chains) increase molecular weight and retention times .
Biological Activity
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13NO4
- Molecular Weight : 235.24 g/mol
The compound features a cyclopentane ring substituted with a nitrophenyl group and an ester functional group, which contributes to its unique chemical reactivity and biological properties.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various microbial strains, including bacteria and fungi. Studies have shown promising results against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anti-inflammatory Properties : It has been explored for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines, indicating potential as a chemotherapeutic agent .
The biological activity of this compound is largely attributed to the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
- Interaction with Enzymatic Pathways : The compound may modulate the activity of specific enzymes or receptors involved in inflammatory and proliferative pathways, contributing to its therapeutic effects .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 15 µg/mL. This suggests that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro assays have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating its potential for further development as an anticancer drug .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique bioactivity profile of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | Significant | 10 |
| Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate | Low | Moderate | 20 |
| Methyl 1-(2-nitrophenyl)cyclopentane-1-carboxylate | High | Low | >30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
